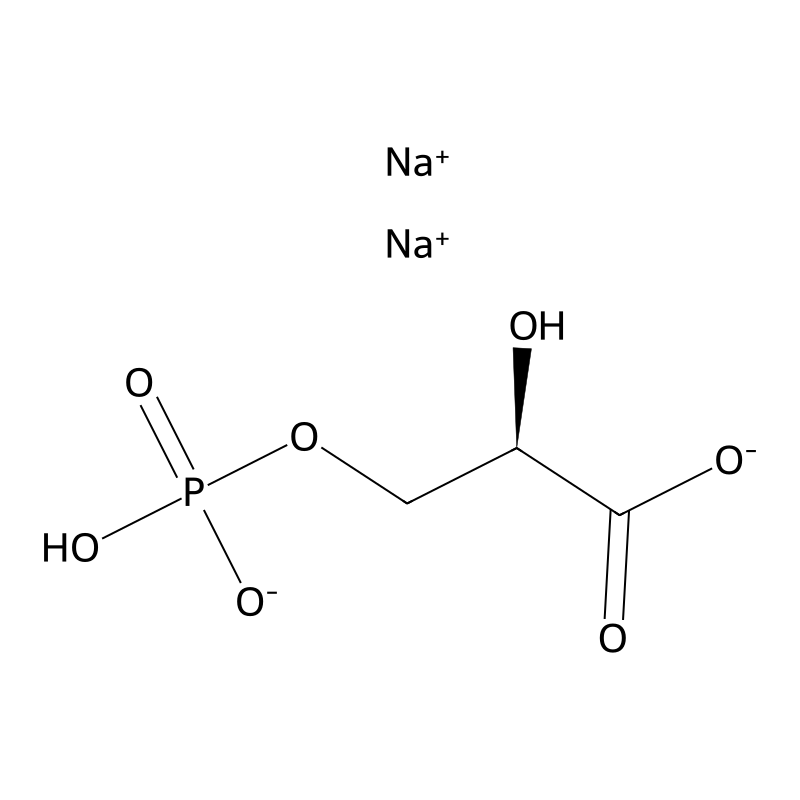

D-(-)-3-Phosphoglyceric acid disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Glyceric Acid Phosphorylation:

Researchers have utilized D-(-)-3-Phosphoglyceric acid disodium salt to investigate the process of glyceric acid phosphorylation in aqueous solutions. This research helps us understand the mechanisms and factors influencing this vital step in the conversion of glucose to energy within cells [].

Characterizing Arsenate Reduction:

Studies have employed D-(-)-3-Phosphoglyceric acid disodium salt to characterize a specific type of arsenate reduction process linked to glycolysis. This research contributes to a deeper understanding of how cells manage and potentially detoxify arsenic, a potentially harmful environmental contaminant [].

Investigating Intermediary Metabolism:

D-(-)-3-Phosphoglyceric acid itself, the main component of the disodium salt, serves as a crucial intermediate in the cellular process known as glycolysis. This metabolic pathway breaks down glucose to generate energy (ATP) for various cellular functions. Studying D-(-)-3-Phosphoglyceric acid disodium salt, therefore, provides insights into the regulation and efficiency of this fundamental biological process [, ].

Exploring Serine Biosynthesis:

D-(-)-3-Phosphoglyceric acid also acts as a precursor in the biosynthesis of the essential amino acid serine. Research involving D-(-)-3-Phosphoglyceric acid disodium salt can contribute to understanding the regulation and potential manipulation of serine production within cells [].

D-(-)-3-Phosphoglyceric acid disodium salt is a biochemical compound with the molecular formula and a molecular weight of 230.02 g/mol. It is recognized as an important intermediate in the glycolytic pathway, where it plays a crucial role in energy metabolism. The compound appears as a white powder and is soluble in water, with a solubility of approximately 50 mg/mL . Its IUPAC name is disodium (2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate, and it has a CAS number of 80731-10-8 .

Role in Glycolysis:

During glycolysis, PG disodium salt (as 3-PGA) undergoes a series of enzyme-catalyzed reactions. Energy stored in the phosphate group is transferred to ADP to generate ATP. Additionally, the molecule undergoes rearrangement to form phosphoenolpyruvate (PEP), another high-energy intermediate that further contributes to ATP production [].

- Glycolysis: It is formed from the conversion of glyceraldehyde 3-phosphate and can be further converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.

- Formation of Serine: This compound serves as a precursor for the synthesis of serine, an amino acid essential for protein synthesis and various metabolic pathways .

- Phosphorylation Reactions: It can undergo phosphorylation reactions in aqueous solutions, which are critical for various metabolic processes .

D-(-)-3-Phosphoglyceric acid disodium salt exhibits significant biological activity, primarily due to its role in glycolysis and amino acid metabolism. It acts as an intermediate that facilitates energy production through the breakdown of glucose. Additionally, it has been linked to various metabolic pathways involving serine synthesis and is involved in the regulation of cellular energy levels . Studies have also indicated its involvement in glutathione and NAD-dependent arsenate reduction processes, which are relevant to detoxification mechanisms within cells .

The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes such as phosphoglycerate kinase to catalyze the phosphorylation of glyceric acid.

- Chemical Synthesis: Chemical methods may involve the reaction of glyceric acid with phosphoric acid followed by neutralization with sodium hydroxide to form the disodium salt .

- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this compound using genetically modified organisms that express relevant metabolic pathways.

D-(-)-3-Phosphoglyceric acid disodium salt has diverse applications:

- Biochemical Research: It is widely used in laboratories for studying glycolysis and metabolic pathways.

- Pharmaceutical Development: The compound serves as a reference standard in drug formulation and development studies.

- Nutritional Supplementation: Due to its role in energy metabolism, it may be explored for use in dietary supplements aimed at enhancing athletic performance or energy levels .

Studies have shown that D-(-)-3-Phosphoglyceric acid disodium salt interacts with various biomolecules:

- Enzyme Interactions: It acts as a substrate for several enzymes involved in glycolysis and amino acid metabolism, influencing their activity and regulation.

- Metabolic Pathway Integration: Its presence affects the flux through metabolic pathways such as glycolysis and gluconeogenesis, demonstrating its importance in cellular metabolism .

- Toxicological Studies: Research indicates that while it is generally safe, high concentrations may lead to irritant effects, necessitating careful handling in laboratory settings .

D-(-)-3-Phosphoglyceric acid disodium salt shares structural and functional similarities with several other compounds involved in metabolic processes. Below are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| L-(-)-Glyceric Acid | C3H6O4 | An enantiomer that does not participate directly in glycolysis but is involved in other metabolic pathways. |

| 2-Phosphoglyceric Acid | C3H5O7P | Directly follows D-(-)-3-phosphoglyceric acid in glycolysis; essential for ATP production. |

| Glyceraldehyde 3-phosphate | C3H7O6P | A precursor to D-(-)-3-phosphoglyceric acid, playing a critical role in carbohydrate metabolism. |

D-(-)-3-Phosphoglyceric acid disodium salt is unique due to its specific role as an intermediate in glycolysis and its function as a precursor for serine synthesis, distinguishing it from other similar compounds that may not share these dual functionalities .

D-(-)-3-Phosphoglyceric acid disodium salt (CAS: 80731-10-8) is the sodium salt form of 3-phosphoglyceric acid (3-PGA), a key glycolytic intermediate. Its molecular formula is C₃H₅Na₂O₇P with a molecular weight of 210.05 g/mol. The compound consists of a 3-carbon glyceric acid backbone with a phosphate group at the C-3 position, stabilized by two sodium ions. This salt form exhibits improved stability and solubility compared to the free acid, making it valuable for biochemical research.

| Property | Value |

|---|---|

| Chemical Name | D-(-)-3-Phosphoglyceric acid disodium salt |

| CAS Number | 80731-10-8 |

| Molecular Formula | C₃H₅Na₂O₇P |

| Molecular Weight | 210.05 g/mol |

| IUPAC Name | (R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate disodium |

| Synonyms | D-Glycerate 3-phosphate disodium salt, Disodium D-3-phosphoglycerate |

| Physical State | Solid |

The compound is a phosphorylated glyceric acid derivative that functions as an intermediate in glycolysis, gluconeogenesis, and the Calvin cycle. It plays essential roles in central carbon metabolism where it connects glycolysis to multiple biosynthetic pathways, including amino acid synthesis, nucleotide formation, and lipid metabolism. The disodium salt form has been used extensively in research to assess the phosphorylation of glyceric acid in aqueous solutions and characterize the reduction of arseniato dependent on glutathione and NAD linked to glycolysis.

Role in Glycolytic and Gluconeogenic Flux Regulation

In the glycolytic pathway, 3-phosphoglyceric acid (3-PGA) is formed when 1,3-bisphosphoglycerate undergoes dephosphorylation in a reaction catalyzed by phosphoglycerate kinase (PGK). This represents one of the ATP-generating steps in glycolysis, producing 3-PGA and ATP from 1,3-bisphosphoglycerate and ADP. The reverse reaction occurs during gluconeogenesis, where 3-PGA is phosphorylated to 1,3-bisphosphoglycerate while consuming ATP.

Recent research has revealed sophisticated mechanisms by which 3-PGA participates in glycolytic flux regulation. In a groundbreaking study published in 2021, researchers demonstrated that human PGK controls glycolytic flux by sensing the intracellular ATP/ADP ratio through a molecular switching mechanism involving differential binding cooperativities. When the ATP/ADP ratio is high (normal cellular conditions), 3-PGA and ATP exhibit positive binding cooperativity with PGK, which enhances the reverse reaction (gluconeogenesis). Conversely, when the ATP/ADP ratio is low (energy-deficient conditions), 3-PGA and ADP display negative binding cooperativity, promoting the forward glycolytic reaction to generate ATP.

The study further demonstrated that this regulatory mechanism is finely tuned to respond to minute changes in metabolite concentrations within the cell. Since the PGK reaction represents a near-equilibrium step in glycolysis (ΔG ≈ 0), even small changes in free energy of ligand-binding cooperativities (ΔΔG ≈ -0.8 to 2.1 kJ/mol) can significantly influence glycolytic flux. This reveals how 3-PGA participates in a sophisticated molecular mechanism that allows cells to rapidly adapt glycolytic flux in response to changing energy demands.

Beyond its interaction with PGK, 3-PGA also functions as an allosteric activator of pyruvate kinase in certain organisms. This provides an additional layer of glycolytic regulation, allowing for coordinated control of flux through multiple steps of the pathway simultaneously. Such allosteric regulation helps maintain metabolic homeostasis by ensuring that glycolytic flux remains responsive to cellular energy status.

Interface with Calvin-Benson Cycle Dynamics in Phototrophs

In photosynthetic organisms, 3-phosphoglyceric acid serves as a critical intermediate in the Calvin-Benson cycle, the process by which carbon dioxide is fixed into organic compounds. When RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) catalyzes the carboxylation of ribulose-1,5-bisphosphate, the immediate product is an unstable 6-carbon intermediate that rapidly hydrolyzes to yield two molecules of 3-PGA.

In the Calvin cycle, 3-PGA undergoes a series of transformations that involve phosphoglycerate kinase. Unlike its role in glycolysis, PGK in photosynthetic organisms primarily catalyzes the phosphorylation of 3-PGA, producing 1,3-bisphosphoglycerate (1,3-BPG) and ADP. This reaction requires ATP, which is supplied by the light-dependent reactions of photosynthesis. The 1,3-BPG is subsequently reduced to glyceraldehyde 3-phosphate (G3P), which can be used to regenerate ribulose-1,5-bisphosphate or diverted to produce glucose and other carbohydrates.

The dynamics of 3-PGA in the Calvin cycle are particularly interesting because they represent a point of metabolic regulation that responds to light conditions. In the dark, the activity of several Calvin cycle enzymes, including those involved in 3-PGA metabolism, is downregulated through various mechanisms including redox regulation and reversible protein phosphorylation. This prevents futile cycling and conserves energy when photosynthesis is not active.

Furthermore, the concentration of 3-PGA relative to other Calvin cycle intermediates serves as an important indicator of photosynthetic efficiency. An accumulation of 3-PGA can signal limitations in reductive power (NADPH) or ATP, while depletion may indicate limitations in carbon fixation. By monitoring 3-PGA levels and its conversion to downstream metabolites, plants can adjust their photosynthetic machinery to optimize carbon assimilation under varying environmental conditions.

Metabolic Coupling to Serine Biosynthesis Pathway

One of the most significant roles of 3-phosphoglyceric acid outside of core energy metabolism is its function as the initiating substrate for serine biosynthesis. The phosphorylated pathway of serine biosynthesis begins with 3-PGA and represents the primary route for de novo serine production in most organisms except plants, which possess multiple synthetic pathways.

The committed step in this pathway is catalyzed by phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PGA to 3-phosphohydroxypyruvate using NAD+ as a cofactor. This reaction diverts carbon flux from glycolysis toward amino acid synthesis and connects glucose metabolism to protein synthesis. PHGDH works via an induced fit mechanism, with multiple cationic residues in its active site stabilizing the transition state of the reaction between the negatively charged 3-PGA substrate and NAD+.

The regulation of this pathway is sophisticated, with feedback inhibition by the end product L-serine. This allosteric regulation ensures that the flux through the pathway is carefully controlled, preventing excessive diversion of 3-PGA from glycolysis when serine levels are sufficient. The PHGDH enzyme exhibits cooperative behavior in response to serine binding, with structural studies revealing that the enzyme exists as a tetramer with "half-of-the-sites" activity, meaning that only two of the four subunits are catalytically active at any given time.

Recent research has uncovered surprising connections between PHGDH activity and nucleotide metabolism. A 2018 study demonstrated that PHGDH is required to maintain nucleotide synthesis by supporting central carbon metabolism. Inhibition of PHGDH induces alterations in nucleotide metabolism that are independent of serine utilization for nucleotide synthesis. These changes result from disruption of mass balance within central carbon metabolism, simultaneously affecting both the pentose phosphate pathway and the tricarboxylic acid cycle.

This metabolic coupling has significant implications for cellular physiology and disease. PHGDH deficiencies are associated with severe neurological disorders, including congenital microcephaly, psychomotor retardation, and intractable seizures. Conversely, PHGDH overexpression and increased activity are linked to certain cancers, particularly breast cancer, suggesting that enhanced capacity to divert carbon from glycolysis may support rapid cell proliferation.

The critical importance of 3-PGA in serine biosynthesis has made PHGDH an attractive target for therapeutic intervention. In 2016, researchers identified a small molecule inhibitor of PHGDH called CBR-5884, which binds to an allosteric site and disrupts the enzyme's tetrameric structure. This discovery opens avenues for targeting serine biosynthesis in diseases characterized by dysregulated PHGDH activity.

Phosphoglycerate Kinase Substrate Specificity

Phosphoglycerate kinase (PGK) catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to adenosine diphosphate (ADP), producing 3-phosphoglycerate (3-PGA) and adenosine triphosphate (ATP). This reaction is a key ATP-generating step in glycolysis and operates under strict substrate specificity governed by structural and electrostatic factors.

PGK exhibits broad nucleotide specificity, accommodating adenosine, cytidine, and inosine triphosphates, though adenosine derivatives show the highest catalytic efficiency [1]. The enzyme’s active site contains a conserved binding pocket that recognizes the adenine moiety of ADP through hydrogen bonding with residues such as aspartate and arginine [2]. Magnesium ions (Mg²⁺) are essential cofactors, neutralizing negative charges on the phosphate groups of ADP and 1,3-BPG to enable nucleophilic attack [2].

Substrate binding is further modulated by anions such as sulfate, citrate, and phosphate, which activate PGK at low concentrations by stabilizing the closed conformation of the enzyme [1] [3]. Conversely, high Mg²⁺ concentrations non-competitively inhibit PGK, likely by disrupting the optimal positioning of substrates [1]. Structural studies of Trypanosoma brucei PGK reveal that domain closure brings the γ-phosphate of ADP within 3.2 Å of the 1-phosphate of 1,3-BPG, facilitating an in-line SN2 phosphoryl transfer mechanism [2] [3].

Table 1: Substrate Specificity Determinants of Phosphoglycerate Kinase

| Factor | Role in Catalysis | Source |

|---|---|---|

| Mg²⁺ ions | Neutralize phosphate charges; enable nucleophilic attack | [1] [2] |

| Adenine recognition | Hydrogen bonding with aspartate/arginine residues | [2] |

| Anionic activators | Stabilize closed conformation (e.g., sulfate, citrate) | [1] [3] |

| Domain closure | Reduces distance between ADP and 1,3-BPG for phosphoryl transfer | [3] |

Conformational Dynamics of Phosphoglycerate Kinase During Phosphotransfer

PGK undergoes large-scale conformational changes during catalysis, transitioning from an open, substrate-free state to a closed, catalytically active state. In the open conformation, the N-terminal (nucleotide-binding) and C-terminal (1,3-BPG-binding) domains are separated by a 15 Å cleft [3]. Substrate binding induces a hinge-bending motion that closes this cleft, positioning the γ-phosphate of ADP adjacent to the 1-phosphate of 1,3-BPG.

Crystallographic studies of Trypanosoma brucei PGK in complex with 3-PGA and ADP demonstrate that domain closure is driven by synergistic substrate-induced effects [3]. The 1,3-BPG substrate stabilizes the C-terminal domain via electrostatic interactions with lysine and arginine residues, while ADP binding reorganizes the N-terminal domain through contacts with a conserved glycine-rich loop [2] [3]. This cooperative mechanism ensures precise alignment of reactive groups, reducing the activation energy for phosphotransfer.

The closed conformation also excludes water from the active site, preventing hydrolytic side reactions. Mutational analyses show that disrupting hinge residues (e.g., glycine 378 in human PGK1) abolishes activity by impeding domain movement [1]. These dynamics are conserved across species, underscoring their critical role in PGK’s catalytic cycle.

Phosphoglycerate Dehydrogenase–Catalyzed Oxidation: Dehydrogenase vs. Transhydrogenase Activities

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-PGA to 3-phosphohydroxypyruvate (3-PHP), the committed step in serine biosynthesis. This reaction typically proceeds via dehydrogenase activity, transferring a hydride from 3-PGA to nicotinamide adenine dinucleotide (NAD⁺) to produce NADH [4]. However, under nutrient stress, PHGDH exhibits transhydrogenase activity, oxidizing malate to oxaloacetate while reducing NADP⁺ to NADPH [5].

Dehydrogenase Activity:

In its canonical role, PHGDH binds 3-PGA and NAD⁺ in a deep cleft lined with cationic residues (e.g., arginine 135 and lysine 220 in E. coli PHGDH), which stabilize the negatively charged substrate [4]. The reaction proceeds through an induced-fit mechanism: 3-PGA binding triggers a 12° rotation of the substrate-binding domain, positioning the α-carbon of 3-PGA 3.8 Å from the C4 of NAD⁺’s nicotinamide ring [4] [6]. Hydride transfer occurs with inversion of configuration at the α-carbon, producing 3-PHP and NADH [4].

Transhydrogenase Activity:

Under glucose restriction, PHGDH is phosphorylated by AMP-activated protein kinase (AMPK) at serine 55, enhancing its affinity for malate [5]. This post-translational modification reorients the active site to accommodate malate, enabling the enzyme to oxidize malate to oxaloacetate while transferring electrons to NADP⁺ [5]. Structural studies reveal that phosphorylation induces a conformational shift in the regulatory domain, exposing a cryptic binding pocket for malate [6].

Table 2: Comparison of PHGDH Catalytic Activities

| Feature | Dehydrogenase Activity | Transhydrogenase Activity |

|---|---|---|

| Substrate | 3-Phosphoglycerate | Malate |

| Cofactor | NAD⁺ | NADP⁺ |

| Regulation | Allosteric inhibition by L-serine | AMPK-mediated phosphorylation (Ser55) |

| Biological Role | Serine biosynthesis | NADPH production under stress |

| Structural Change | Domain rotation to close active site | Regulatory domain rearrangement |

D-(-)-3-Phosphoglyceric acid disodium salt serves as the primary substrate for 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway. The metabolic integration of this pathway represents a sophisticated regulatory network that coordinates cellular metabolism, redox homeostasis, and biosynthetic demands across multiple cellular compartments and metabolic systems.

Serine Biosynthesis Pathway Branch Point Regulation

The serine biosynthesis pathway (SSP) represents a critical metabolic branch point that diverts carbon flux from glycolysis toward amino acid biosynthesis, one-carbon metabolism, and cellular redox regulation [1] [2]. 3-phosphoglycerate dehydrogenase functions as the committed step enzyme, catalyzing the nicotinamide adenine dinucleotide-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate [3] [4].

The regulatory architecture of this branch point operates through multiple interconnected mechanisms. PHGDH exists in dynamic equilibrium between monomeric, dimeric, and tetrameric forms, with enzymatic activity critically dependent on oligomeric state [4]. The enzyme exhibits concentration-dependent activity, with dimeric forms displaying 40-fold higher catalytic efficiency compared to monomeric forms [4]. This oligomeric regulation ensures that serine biosynthesis responds appropriately to cellular metabolic demands and substrate availability.

Allosteric regulation represents the primary mechanism controlling PHGDH activity at the branch point. The enzyme contains regulatory domains including the allosteric substrate binding domain and the aspartate kinase-chorismate mutase-tyrA domain, which mediate feedback inhibition by L-serine [1] [5]. This negative feedback mechanism prevents overproduction of serine while allowing for metabolic flexibility. Additionally, the enzyme displays activation by multiple amino acids including L-alanine, L-valine, L-methionine, L-homoserine, and L-homocysteine, with L-homocysteine showing the highest regulatory potency [1] [5].

Table 1 presents comprehensive enzymatic parameters demonstrating the conservation of regulatory mechanisms across species while highlighting species-specific adaptations.

The branch point regulation extends beyond direct enzymatic control to encompass metabolic coordination with glycolysis. Under conditions of serine deprivation, pyruvate kinase M2 activity decreases, leading to accumulation of upstream glycolytic intermediates including 3-phosphoglycerate [6]. This metabolic reconfiguration increases substrate availability for the serine biosynthesis pathway, representing a sophisticated feed-forward mechanism that coordinates glycolytic flux with amino acid biosynthesis.

Cross-Talk with One-Carbon Metabolism and Nucleotide Synthesis

The serine biosynthesis pathway exhibits extensive cross-talk with one-carbon metabolism, forming an integrated network that supports nucleotide synthesis, methylation reactions, and cellular redox homeostasis [7] [8]. This metabolic integration occurs through the conversion of serine to glycine by serine hydroxymethyltransferase enzymes, which simultaneously generates 5,10-methylenetetrahydrofolate, the central one-carbon unit carrier [9].

The compartmentalization of one-carbon metabolism adds complexity to this regulatory network. Serine hydroxymethyltransferase 1 operates in the cytosol, while serine hydroxymethyltransferase 2 functions in mitochondria, creating distinct one-carbon pools that serve different metabolic functions [9]. Mitochondrial one-carbon metabolism primarily supports formate production, which is exported to the cytosol for nucleotide synthesis, while cytosolic one-carbon metabolism directly supports thymidine and methionine synthesis [9].

The regulatory integration between serine biosynthesis and nucleotide synthesis operates through multiple mechanisms. PHGDH activity directly influences the availability of one-carbon units for purine and pyrimidine synthesis [2] [6]. Inhibition of PHGDH leads to accumulation of nucleotide precursors upstream of one-carbon incorporation steps, demonstrating the metabolic dependence of nucleotide synthesis on serine availability [6]. This integration ensures that nucleotide synthesis remains coupled to amino acid availability, coordinating ribonucleic acid and deoxyribonucleic acid synthesis with cellular amino acid pools.

The methionine cycle represents another critical integration point, where one-carbon units derived from serine support homocysteine remethylation and S-adenosylmethionine synthesis [8] [10]. This connection links serine biosynthesis to methylation reactions, epigenetic regulation, and cellular methylation capacity. The regulation of this integration occurs through the availability of 5-methyltetrahydrofolate, which serves as the methyl donor for homocysteine remethylation [9].

Table 2 details the regulatory factors affecting PHGDH activity, demonstrating the sophisticated allosteric control mechanisms that coordinate serine biosynthesis with cellular amino acid status.

PHGDH-Mediated Redox Coupling and NAD+/NADH Homeostasis

The PHGDH-catalyzed reaction represents a critical nexus for cellular redox regulation, coupling serine biosynthesis to nicotinamide adenine dinucleotide homeostasis and cellular redox state [11] [12]. This redox coupling occurs through the nicotinamide adenine dinucleotide-dependent oxidation of 3-phosphoglycerate, which consumes nicotinamide adenine dinucleotide and produces nicotinamide adenine dinucleotide, reduced form [3] [12].

The regulatory significance of this redox coupling extends beyond simple cofactor utilization. Cellular nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide, reduced form ratios directly influence PHGDH activity and serine biosynthetic flux [12]. Under conditions of impaired mitochondrial respiration, such as Complex I inhibition, serine biosynthesis becomes severely compromised due to insufficient nicotinamide adenine dinucleotide regeneration [12]. This metabolic constraint can be overcome by providing alternative electron acceptors such as α-ketobutyrate, which regenerates nicotinamide adenine dinucleotide through reduction to α-hydroxybutyrate [12].

The nicotinamide adenine dinucleotide salvage pathway represents a critical component of this redox coupling network. Nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in nicotinamide adenine dinucleotide salvage, shows coordinated expression with PHGDH in multiple cancer types [11]. This co-regulation ensures that nicotinamide adenine dinucleotide availability remains sufficient to support serine biosynthesis under conditions of high metabolic demand [11].

The redox coupling extends to downstream metabolic pathways through the generation of reducing equivalents. Serine hydroxymethyltransferase-mediated conversion of serine to glycine in mitochondria produces nicotinamide adenine dinucleotide, reduced form, contributing to the mitochondrial nicotinamide adenine dinucleotide, reduced form pool [9]. This process creates a metabolic cycle where serine biosynthesis consumes nicotinamide adenine dinucleotide while serine catabolism regenerates nicotinamide adenine dinucleotide, reduced form, providing metabolic flexibility for cellular redox management.

Plant systems exhibit additional layers of redox regulation through thioredoxin-mediated control of PHGDH activity [13] [14]. Thioredoxin isoforms, including thioredoxin-f, thioredoxin-m, and thioredoxin-y, support reductive activation of PHGDH through disulfide bond reduction [14]. This mechanism couples serine biosynthesis to photosynthetic redox state, ensuring optimal amino acid synthesis under varying light conditions [14].

The integration of PHGDH with cellular redox homeostasis also involves glutathione synthesis pathways. Serine-derived cysteine serves as a precursor for glutathione synthesis, creating a metabolic link between serine biosynthesis and antioxidant capacity [15] [7]. This connection ensures that serine biosynthesis contributes to cellular redox buffering capacity while simultaneously supporting amino acid and nucleotide synthesis.

Table 3 illustrates the comprehensive metabolic pathway integration of serine biosynthesis, demonstrating the extensive regulatory networks that coordinate cellular metabolism through PHGDH activity and serine availability.

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant